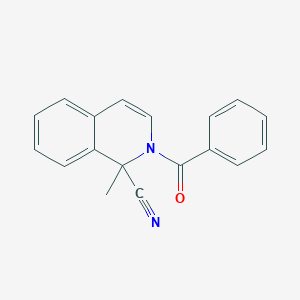
2-Benzoyl-1-methylisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Delmetacin puede sintetizarse a través de un proceso de varios pasos que involucra la acilación de derivados de indol. Los pasos clave incluyen:
Acilación: El núcleo de indol se acila utilizando cloruro de benzoilo en presencia de una base como la piridina.
Metilación: El producto resultante se metila luego utilizando yoduro de metilo.
Carboxilación: Finalmente, el producto metilado se somete a carboxilación para producir Delmetacin.
Métodos de producción industrial: La producción industrial de Delmetacin involucra rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los disolventes como el dimetilsulfóxido (DMSO) se utilizan a menudo para disolver los reactivos y las reacciones se llevan a cabo a temperaturas y presiones controladas .
Tipos de reacciones:
Oxidación: Delmetacin puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes.
Reducción: Se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Delmetacin puede participar en reacciones de sustitución, especialmente en el núcleo de indol.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos principales:
Oxidación: Derivados oxidados del anillo de indol.
Reducción: Formas reducidas del grupo acilo.
Sustitución: Derivados halogenados de Delmetacin.
Aplicaciones Científicas De Investigación
Delmetacin tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los derivados de indol en diversas reacciones químicas.
Biología: Investigado por sus efectos sobre las vías de señalización celular, particularmente aquellas que involucran el receptor CXCR1.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones inflamatorias y el manejo del dolor.
Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) y como compuesto de referencia en los procesos de control de calidad
Mecanismo De Acción
Delmetacin ejerce sus efectos principalmente a través de la inhibición del receptor de quimiocina CXC CXCR1. Al unirse a este receptor, evita la activación de las vías de señalización descendentes que conducen a la inflamación y el dolor. Este mecanismo es similar al de otros AINE, que inhiben la producción de prostaglandinas, pero la especificidad de Delmetacin para CXCR1 lo hace único .
Compuestos similares:
Diclofenac: Un AINE ampliamente utilizado con una estructura química diferente pero propiedades antiinflamatorias y analgésicas similares.
Ibuprofeno: Un AINE de uso común con una estructura de ácido propiónico, que difiere significativamente de la estructura de ácido indolacético de Delmetacin.
Unicidad: La singularidad de Delmetacin radica en su inhibición específica del receptor CXCR1, lo que lo distingue de otros AINE que se dirigen principalmente a las enzimas ciclooxigenasas. Esta especificidad puede ofrecer ventajas en términos de reducción de los efectos secundarios y efectos terapéuticos específicos .
Comparación Con Compuestos Similares
Indomethacin: Another NSAID with a similar indole-acetic acid structure but a broader range of targets, including cyclooxygenase enzymes.
Diclofenac: A widely used NSAID with a different chemical structure but similar anti-inflammatory and analgesic properties.
Ibuprofen: A commonly used NSAID with a propionic acid structure, differing significantly from Delmetacin’s indole-acetic acid structure.
Uniqueness: Delmetacin’s uniqueness lies in its specific inhibition of the CXCR1 receptor, which distinguishes it from other NSAIDs that primarily target cyclooxygenase enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .
Propiedades
Número CAS |
16576-32-2 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-benzoyl-1-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-18(13-19)16-10-6-5-7-14(16)11-12-20(18)17(21)15-8-3-2-4-9-15/h2-12H,1H3 |
Clave InChI |
IJAOQGGVUPPNCL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
SMILES canónico |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Sinónimos |
2-Benzoyl-1,2-dihydro-1-methyl-1-isoquinolinecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















